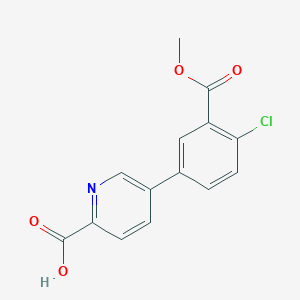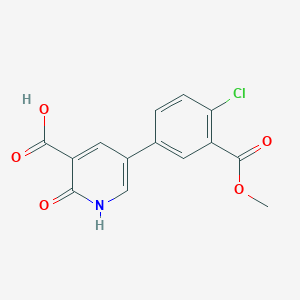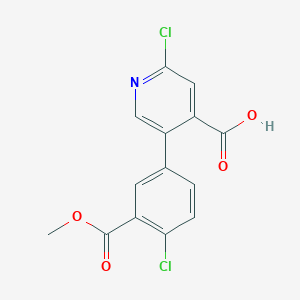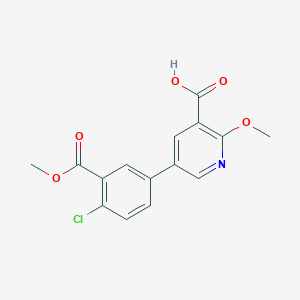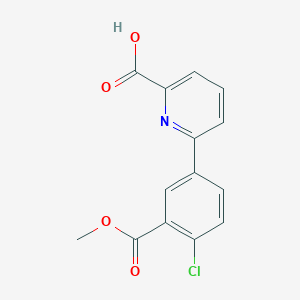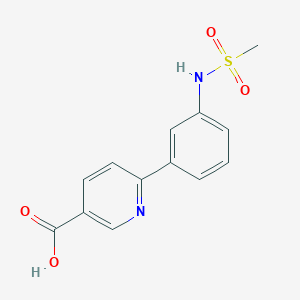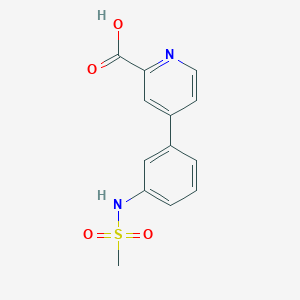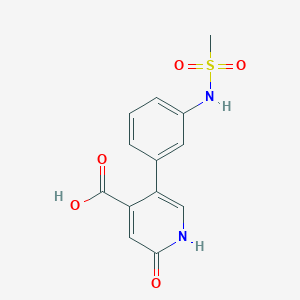
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95%
Descripción general
Descripción
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid (2C5C3MPA) is a synthetic compound that has been studied for its potential applications in the field of science. It is a derivative of nicotinic acid and has a molecular weight of 295.7 g/mol. It is a white powder that is insoluble in water, but soluble in methanol and ethanol. 2C5C3MPA has been used in a variety of scientific studies and has been found to have a number of interesting properties.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pyridines, quinolines, and cyclic peptides. It has also been used in the synthesis of 4-chloro-3-methoxycarbonylphenylacetic acid, which is an important intermediate in the synthesis of pharmaceuticals. 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has also been used in the synthesis of polychlorinated biphenyls (PCBs) and other organic compounds.
Mecanismo De Acción
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have a number of interesting properties. It has been found to be an effective inhibitor of a number of enzymes, including phosphodiesterase, cyclooxygenase, and lipoxygenase. It has also been found to have anti-inflammatory and antioxidant properties. 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has also been found to inhibit the growth of certain bacteria and fungi, and to have antiviral activity.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including phosphodiesterase, cyclooxygenase, and lipoxygenase. It has also been found to have anti-inflammatory and antioxidant properties. In addition, 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to inhibit the growth of certain bacteria and fungi, and to have antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and can be obtained in large quantities. It is also relatively stable and can be stored for long periods of time without significant degradation. Another advantage is that it is soluble in methanol and ethanol, making it easier to use in laboratory experiments.
A limitation of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is that it is insoluble in water, making it difficult to use in aqueous solutions. In addition, it is a relatively new compound and there is limited information available on its properties and applications.
Direcciones Futuras
The potential future directions for 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% are numerous. One potential direction is to further study its biochemical and physiological effects. This could include studying its effects on other enzymes, its anti-inflammatory and antioxidant properties, and its antiviral activity. Another potential direction is to study its potential applications in the synthesis of pharmaceuticals and other organic compounds. In addition, further research could be done to explore the potential of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% as an inhibitor of bacterial and fungal growth. Finally, further research could be done to explore its potential as a reagent in the synthesis of other compounds.
Métodos De Síntesis
2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid and 4-chloro-3-methoxycarbonylphenylchloride in two steps. In the first step, nicotinic acid is reacted with 4-chloro-3-methoxycarbonylphenylchloride in the presence of anhydrous potassium carbonate and acetic anhydride. This reaction produces 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% in a yield of over 95%. In the second step, the 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is purified by recrystallization.
Propiedades
IUPAC Name |
2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c1-21-14(20)9-4-7(2-3-11(9)15)8-5-10(13(18)19)12(16)17-6-8/h2-6H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIUGRMJKZBLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688355 | |
| Record name | 2-Chloro-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-65-3 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-[4-chloro-3-(methoxycarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262009-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[4-chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




